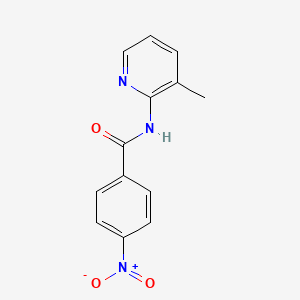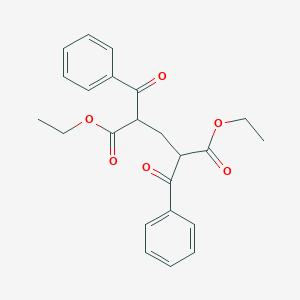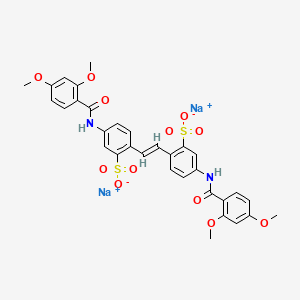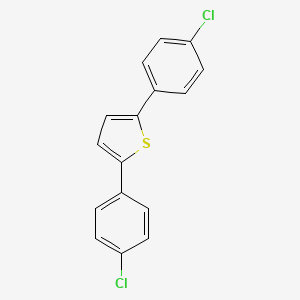
Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- is an organic compound with the molecular formula C13H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-methyl-2-pyridinyl group and a nitro group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may also be optimized to reduce costs and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, N-(3-methyl-2-pyridinyl)-
- Benzamide, N-(4-methyl-2-pyridinyl)-
- Benzamide, N-(2-methyl-3-pyridinyl)-
- Benzamide, N-(3-methyl-4-pyridinyl)-
Uniqueness
Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- is unique due to the presence of both the 3-methyl-2-pyridinyl group and the nitro group at the 4-position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Propiedades
Número CAS |
17710-04-2 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
N-(3-methylpyridin-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-3-2-8-14-12(9)15-13(17)10-4-6-11(7-5-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
Clave InChI |
ALDABJGYZKFDHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)




![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
